![molecular formula C7H2Br2O2S B14259351 1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione CAS No. 246232-37-1](/img/structure/B14259351.png)
1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a cyclopenta[c]thiophene core with two bromine atoms and a dione functional group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione typically involves the bromination of cyclopenta[c]thiophene derivatives. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dimethylformamide (DMF) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The dione functional group can be reduced to form diols or other reduced derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for the reduction of the dione group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions produce corresponding reduced or oxidized compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems and as a building block for bioactive molecules.
Industry: The compound is used in the production of materials for optoelectronic devices, such as organic solar cells and light-emitting diodes
Wirkmechanismus
The mechanism of action of 1,3-dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione involves its interaction with various molecular targets and pathways. The bromine atoms and dione functional group play a crucial role in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, and its dione group can participate in redox reactions, influencing the overall reactivity and mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-cyclopenta[2,1-b3,4-b′]dithiophene (CPDT): A similar compound with a dithiophene core, used in optoelectronic applications.
2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b3,4-b′]dithiophene: Another brominated derivative with similar reactivity and applications.
Uniqueness
1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications. Its ability to undergo multiple types of reactions and its use in diverse fields highlight its importance in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
246232-37-1 |
|---|---|
Molekularformel |
C7H2Br2O2S |
Molekulargewicht |
309.96 g/mol |
IUPAC-Name |
1,3-dibromocyclopenta[c]thiophene-4,6-dione |
InChI |
InChI=1S/C7H2Br2O2S/c8-6-4-2(10)1-3(11)5(4)7(9)12-6/h1H2 |
InChI-Schlüssel |
BZERWMXWDMMPRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=C(SC(=C2C1=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
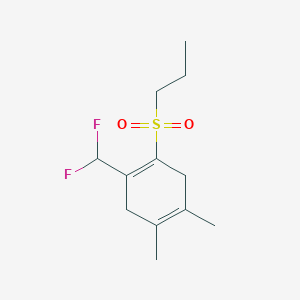

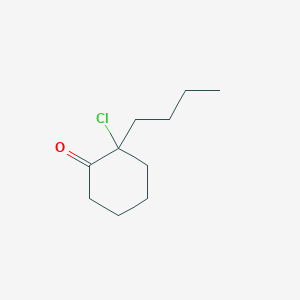

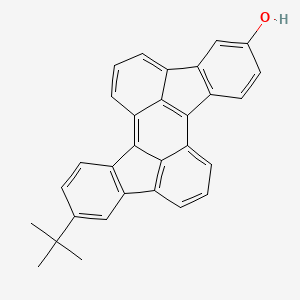

![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)

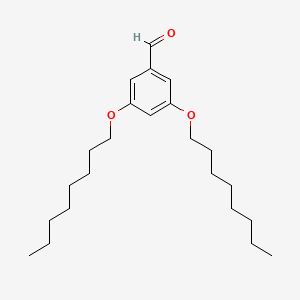
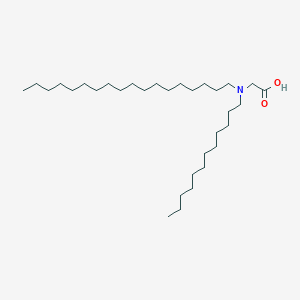
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
